2-(4-Acetoxybenzoyl) thiophene chemical structure and properties
2-(4-Acetoxybenzoyl) thiophene chemical structure and properties
An In-depth Technical Guide to 2-(4-Acetoxybenzoyl) thiophene
Introduction
2-(4-Acetoxybenzoyl) thiophene is a multifaceted aromatic ketone that incorporates a thiophene ring, a central carbonyl group, and an acetoxy-substituted phenyl ring. As a member of the diaryl ketone family, this compound serves as a valuable intermediate and building block in various fields of chemical research. The thiophene nucleus, an electron-rich heterocycle, imparts unique electronic properties and reactivity patterns, making its derivatives crucial in medicinal chemistry and materials science.[1] The presence of both an ester and a ketone functional group offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The molecular architecture consists of a thiophen-2-yl group and a 4-acetoxyphenyl group connected by a carbonyl bridge.
Key Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | [4-(thiophene-2-carbonyl)phenyl] acetate |
| Molecular Formula | C₁₃H₁₀O₃S |
| Molecular Weight | 246.28 g/mol [2][3] |
| CAS Number | 136230-38-9 (Isomer-specific) |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
| InChI | InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 |
| InChIKey | HQARSRZFEFLFQW-UHFFFAOYSA-N[2] |
Physicochemical and Computed Properties
The properties of 2-(4-Acetoxybenzoyl) thiophene are derived from its constituent functional groups. The aromatic systems contribute to its crystallinity and thermal stability, while the ester and ketone groups influence its polarity and solubility.
| Property | Value / Description | Source |
| Appearance | Expected to be a crystalline solid, similar to related compounds like 2-(4-Methoxybenzoyl)thiophene (White to brown crystalline powder). | [4] |
| Boiling Point | Predicted: ~412.3 °C | [5] |
| Density | Predicted: ~1.265 g/cm³ | [5] |
| XLogP3-AA | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 4 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 2-(4-Acetoxybenzoyl) thiophene. The following are expected spectral characteristics based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic singlet for the acetyl methyl group.
-
Thiophene Protons : Three signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene ring.
-
Phenyl Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), consistent with a 1,4-disubstituted benzene ring.
-
Acetyl Protons : A sharp singlet around δ 2.3 ppm, corresponding to the three equivalent protons of the methyl group.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two carbonyl carbons (ester and ketone), aromatic carbons, and the acetyl methyl carbon.
-
Carbonyl Carbons : Two distinct signals in the downfield region (δ 165-190 ppm).
-
Aromatic Carbons : Multiple signals between δ 120-155 ppm.
-
Methyl Carbon : A single signal in the upfield region (δ ~21 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups.
-
C=O Stretching (Ketone) : A strong, sharp absorption band around 1630-1680 cm⁻¹.
-
C=O Stretching (Ester) : A strong absorption band around 1760-1770 cm⁻¹.
-
C-O Stretching : Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C-H Stretching : Multiple bands characteristic of aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range.[6][7]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z ratio corresponding to the exact mass of the molecule (246.0351).
-
Key Fragmentation : A prominent fragment resulting from the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da) is expected, leading to a peak corresponding to the 2-(4-hydroxybenzoyl)thiophene cation.
-
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 2-(4-Acetoxybenzoyl) thiophene is the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) as it is a milder catalyst that minimizes polymerization of the reactive thiophene ring.[8]
Experimental Workflow
Caption: Synthesis workflow for 2-(4-Acetoxybenzoyl) thiophene.
Step-by-Step Methodology
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Reagent Preparation : In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve thiophene (1.0 eq) and 4-acetoxybenzoyl chloride (1.0 eq) in a dry, non-polar solvent such as benzene or dichloromethane.
-
Cooling : Cool the stirred solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Catalyst Addition : Add stannic chloride (SnCl₄, 1.0 eq) dropwise to the cooled solution over 30-40 minutes, ensuring the temperature remains below 5-10°C.[8] The formation of a colored complex indicates the reaction initiation.
-
Reaction Progression : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Hydrolysis : Carefully quench the reaction by slowly adding a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the stannic chloride complex.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Washing and Drying : Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to remove any unreacted acid chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Applications and Research Interest
Thiophene-containing compounds are cornerstones in modern chemical and pharmaceutical research due to their diverse biological activities and material properties.[9][10] 2-(4-Acetoxybenzoyl) thiophene, as a functionalized intermediate, is a precursor to molecules with significant potential.
Caption: Potential derivatization pathways and applications.
-
Medicinal Chemistry : The primary utility in this field is as a scaffold. The acetoxy group is a protected phenol. Simple hydrolysis unmasks the hydroxyl group, yielding 2-(4-hydroxybenzoyl) thiophene. This phenolic hydroxyl can be further modified, for instance, through etherification or other reactions, to synthesize libraries of compounds for screening. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]
-
Materials Science : The conjugated system of the thiophene and phenyl rings makes this molecule a candidate for applications in organic electronics. Thiophene-based molecules are integral to the development of organic semiconductors, conductive polymers, and materials for photovoltaic devices.[4][9] The functional groups allow it to be incorporated as a monomer into larger polymer chains or to be modified to tune its electronic and optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-Acetoxybenzoyl) thiophene is not widely available, safety precautions can be inferred from related structures like 2-benzoylthiophene.[13]
-
General Handling : Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin, eyes, and clothing.[14][15]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][15]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[13]
This guide provides a foundational understanding of 2-(4-Acetoxybenzoyl) thiophene, highlighting its synthesis and potential as a versatile chemical intermediate. Further research into its specific properties and applications is warranted to fully explore its capabilities.
References
- Supplementary Information. (n.d.).
- Safety Data Sheet. (2026, January 4). MedchemExpress.com.
- SAFETY DATA SHEET. (2024, February 16). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. (n.d.).
- 2-(3-Acetoxybenzoyl) thiophene. (n.d.). PubChem.
- 2-(2-Acetoxybenzoyl) thiophene. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry UK Ltd.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
- 2-(4-Methoxybenzoyl)thiophene. (n.d.). Chem-Impex.
- 2-(4-Methoxybenzoyl)thiophene, 99%. (n.d.). J&K Scientific.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).
- 2-(4-Ethoxyphenyl)thiophene. (n.d.). Benchchem.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
- Thiophene. (n.d.). Wikipedia.
- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.
- 2-acetothienone. (n.d.). Organic Syntheses Procedure.
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH.
- Thiophene. (n.d.). NIST WebBook.
- Thiophene. (n.d.). NIST WebBook.
- Thiophene(110-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 2-(2-ACETOXYBENZOYL) THIOPHENE CAS#: 898766-14-8. (n.d.). ChemicalBook.
- 2-Benzoylthiophene. (n.d.). PubChem.
- 2-[4-(Octyloxy)phenyl]thiophene. (n.d.). PubChem.
- Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. (n.d.).
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. 2-(3-Acetoxybenzoyl) thiophene | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Acetoxybenzoyl) thiophene | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(2-ACETOXYBENZOYL) THIOPHENE CAS#: 898766-14-8 [m.chemicalbook.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. espublisher.com [espublisher.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ie [fishersci.ie]

